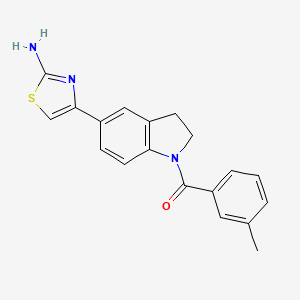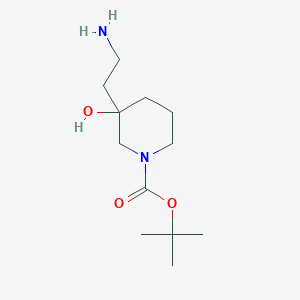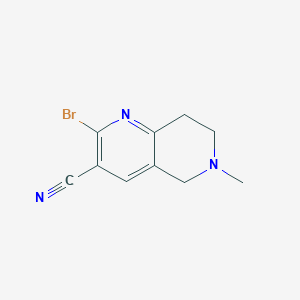
4-Acetylpiperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylpiperazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of an acetyl group and a carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpiperazine-2-carboxamide typically involves the acetylation of piperazine-2-carboxamide. One common method is the reaction of piperazine-2-carboxamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products and to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the use of automated flow reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetylpiperazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Scientific Research Applications
4-Acetylpiperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Acetylpiperazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly ADP-ribose polymerases (PARP), enzymes involved in DNA repair. The compound binds to the active site of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-carboxamide: The parent compound without the acetyl group.
4-Phenylpiperazine-1-carboxamide: A derivative with a phenyl group instead of an acetyl group.
2-(4-Substituted piperazin-1-yl)benzylidenehydrazinecarboxamide: A compound with a substituted piperazine ring and a hydrazinecarboxamide group.
Uniqueness
4-Acetylpiperazine-2-carboxamide is unique due to the presence of both an acetyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP enzymes sets it apart from other piperazine derivatives, making it a valuable compound for research in cancer therapy and other medical applications .
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-acetylpiperazine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12) |
InChI Key |
OECGZMWGQAUMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNC(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)

![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)

amine](/img/structure/B12313645.png)
![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)

![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)



